molecular formula C11H14N2O3 B556345 N-Acetyl-L-tyrosinamide CAS No. 1948-71-6

N-Acetyl-L-tyrosinamide

Cat. No. B556345
CAS RN: 1948-71-6
M. Wt: 222.24 g/mol
InChI Key: RJNKBEQRBIJDNM-JTQLQIEISA-N
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Description

N-Acetyl-L-tyrosinamide is an N-acetyl derivative of tyrosine, an amino acid . It has the molecular formula C11H14N2O3 and a molecular weight of 222.2405 . It is used for parenteral nutrition and as a dietary supplement . N-Acetyl-L-tyrosinamide has the potential to react with guanyl radicals which are produced in response to DNA damage of skin due to ionising radiation or other oxidative insults . It improves the cosmetic appearance of ageing skin .


Molecular Structure Analysis

The molecular structure of N-Acetyl-L-tyrosinamide can be represented by the InChI string: InChI=1S/C11H14N2O3/c1-7(14)13-10(11(12)16)6-8-2-4-9(15)5-3-8/h2-5,10,15H,6H2,1H3,(H2,12,16)(H,13,14)/t10-/m1/s1 . This structure is also available as a 2D Mol file or as a computed 3D SD file .

Scientific Research Applications

1. Cosmetic Dermatology

  • Summary of Application : N-Acetyl-L-tyrosinamide is used in a two-step cosmetic formulation designed to improve the appearance of target wrinkle areas such as glabellar lines, nasolabial folds, under eye lines, and lateral canthal (crow’s feet) wrinkles .
  • Methods of Application : The formulation containing N-acetyl tyrosinamide was tested for 16 weeks in a single-center, randomized, double-blind, vehicle-controlled, clinical trial .
  • Results : The formulation was found to be statistically superior to its vehicle in visually improving nasolabial folds, glabellar lines, crow’s feet, and under eye wrinkles and in reducing pinch recoil time .

2. Biochemistry

  • Summary of Application : N-Acetyl-L-tyrosinamide is an analogue of L-tyrosine which stimulates the transport of L-Tyr, mainly by the ASC system .

3. Neurology

  • Summary of Application : N-Acetyl-L-Tyrosine (NALT) plays a necessary part in the synthesis of dopamine and other hormones in your body. Sufficient levels of L-tyrosine give you the building blocks necessary to make enough dopamine so your brain has the tools it needs to function properly. NALT helps to support higher levels of focus and cognitive function. It can increase working memory and feelings of well-being. NALT is a popular supplement for those who struggle with attention deficit hyperactivity disorder (ADHD) .
  • Methods of Application : NALT is taken orally without having to worry about pairing it with food .
  • Results : If you have trouble with focus, memory, or concentration — you may benefit from increasing your intake of N-Acetyl-L-Tyrosine .

4. Radioprotection

  • Summary of Application : N-Acetyl-L-tyrosinamide has the potential to react with guanyl radicals which are produced in response to DNA damage of skin due to ionising radiation or other oxidative insults .
  • Results : N-Acetyl-L-tyrosinamide improves the cosmetic appearance of ageing skin .

5. Intravenous Nutrition

  • Summary of Application : N-Acetyl-L-Tyrosine, sometimes called acetyl-L-tyrosine, or shortened to NAT or NALT, is an acetylated form of the amino acid L-tyrosine. That means an acetyl group is bonded to tyrosine to make NALT much more water-soluble than L-tyrosine. Water-solubility indicates that it’s generally regarded as more bioavailable (easily used by the body) when taken as a supplement or intravenously .
  • Methods of Application : NALT is administered as intravenous nutrition .
  • Results : Since it’s water-soluble, NALT can also be taken orally without having to worry about pairing it with food .

6. Amino Acid Transport

  • Summary of Application : N-Acetyl-L-tyrosinamide is an analogue of L-tyrosine which stimulates the transport of L-Tyr, mainly by the ASC system .

properties

IUPAC Name

(2S)-2-acetamido-3-(4-hydroxyphenyl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O3/c1-7(14)13-10(11(12)16)6-8-2-4-9(15)5-3-8/h2-5,10,15H,6H2,1H3,(H2,12,16)(H,13,14)/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJNKBEQRBIJDNM-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CC1=CC=C(C=C1)O)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Acetyl-L-tyrosinamide

CAS RN

1948-71-6
Record name N-Acetyl-L-tyrosinamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1948-71-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Acetyltyrosylamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001948716
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-acetyl-L-tyrosinamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.016.143
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ACETYL TYROSINAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X315200H5U
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
263
Citations
DT Manning, C Niemann - Journal of the American Chemical …, 1958 - ACS Publications
The constants Ks andk¡ for the-chymotrypsin-catalyzed hydrolysis of--carbethoxy-L-tyrosinamide, in aqueous solutions at 25 and pH. 7.9 and 8.2 and 0.02 M in the THAM component of …
Number of citations: 21 pubs.acs.org
I Gryczynski, H Malak, JR Lakowicz - Biophysical chemistry, 1999 - Elsevier
… We observed emission from the tyrosine derivative N-acetyl-l-tyrosinamide (NATyrA) when excited with the fundamental output of a femtosecond Ti:Sapphire laser from 780 to 855 nm. …
Number of citations: 10 www.sciencedirect.com
T Inagami, T MURACHI - The Journal of Biochemistry, 1970 - jstage.jst.go.jp
The alkylphosphorylation of the phenolic oxy gen of tyrosine by DFP** was first reported by Ashbolt and Rydon (1). Later on, similar reaction involving tyrosyl residues of proteins has …
Number of citations: 3 www.jstage.jst.go.jp
M Kikuchi, M Sakurai, K Nitta - Journal of Chemical & Engineering …, 1996 - ACS Publications
… N-acetyl-l-valinamide, N-acetyl-l-leucinamide, N-acetyl-l-methioninamide, N-acetyl-l-prolinamide, N-acetyl-l-phenylalaninamide, N-acetyl-l-tryptophanamide, and N-acetyl-l-tyrosinamide…
Number of citations: 51 pubs.acs.org
NS Simmons, AN Glazer - Journal of the American Chemical …, 1967 - ACS Publications
… ribonuclease and for a model compound, N-acetyl-L-tyrosinamide, in neutral and alkaline solutions… of ribonuclease and N-acetyl-L-tyrosinamide under various conditions is discussed in …
Number of citations: 67 pubs.acs.org
K Watanabe, K Muto, T Ishii - Biospectroscopy, 1997 - Wiley Online Library
… N-acetyl-L-tyrosinamide, which is a monomer model compound of PLT. The observed CD of N-acetyl-L-tyrosinamide … Nacetyl-L-tyrosinamide had no backbone CD band in the amide n …
Number of citations: 11 onlinelibrary.wiley.com
VT Maddaiah, PJ Collipp, RK Sharma, SY Chen… - … et Biophysica Acta (BBA …, 1972 - Elsevier
… Perturbation of tyrosyl fluorescence by ethanol is identical to that of N-acetyl-L-tyrosinamide whereas by dioxane it is only 390/0 . Tryptophanyl fluorescence of human growth hormone …
Number of citations: 18 www.sciencedirect.com
AN Glazer - Journal of Biological Chemistry, 1967 - ASBMB
… N-Benzoyl-L-argininamide was not hydrolyzed by the subtilisins to a measurable extent, and N-acetyl-L-tyrosinamide was hydrolyzed at a rate at least lo5 times slower than the …
Number of citations: 120 www.jbc.org
SK Dhayal, S Sforza, PA Wierenga… - Biochimica et Biophysica …, 2015 - Elsevier
… To test the effect of the size of the substrate, the cross-linking reaction was also performed with L-tyrosine, N-acetyl L-tyrosinamide and angiotensin. These products were analyzed by LC…
Number of citations: 20 www.sciencedirect.com
J Mukherjee, MN Gupta - Tetrahedron letters, 2015 - Elsevier
… Bioimprinting with N-acetyl-l-tyrosinamide gave a further 1.4× enhancement in the initial … the best bioimprinting molecule along with N-acetyl-l-tyrosinamide. It was interesting to check …
Number of citations: 9 www.sciencedirect.com

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